Robinin

Übersicht

Beschreibung

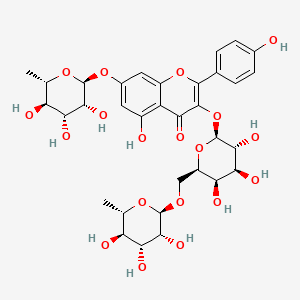

Robinin ist ein Flavonglykosid, das auf Kaempferol basiert. Es kann aus Pflanzen wie Vinca erecta und der Gewöhnlichen Robinie (Robinia pseudoacacia) isoliert werden . Die Verbindung ist für ihre potenziellen therapeutischen Anwendungen bekannt, insbesondere im Bereich der Herz-Kreislauf-Erkrankungen und der Krebsbehandlung .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz ist die Extraktion aus pflanzlichen Quellen wie Robinia pseudoacacia-Blüten . Der Prozess umfasst typischerweise das Zerkleinern des Pflanzenmaterials, gefolgt von der Extraktion mit Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann mit Techniken wie Säulenchromatographie gereinigt, um this compound zu isolieren .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound häufig mit Hilfe der Extraktion mit überkritischem Kohlendioxid hergestellt. Dieses Verfahren verwendet Kohlendioxid unter hohem Druck und hoher Temperatur, um die Verbindung aus Pflanzenmaterialien zu extrahieren. Diese Technik wird aufgrund ihrer Effizienz und ihrer Fähigkeit, hochreines this compound zu produzieren, bevorzugt .

Wissenschaftliche Forschungsanwendungen

Robinin wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Zu den wichtigsten Forschungsgebieten gehören:

Herz-Kreislauf-Erkrankungen: This compound hat kardioprotektive Wirkungen gezeigt, indem es oxidativen Stress und Apoptose in Kardiomyozyten reduziert.

Krebsbehandlung: This compound hat in Pankreaskrebszellen Antitumorwirkungen gezeigt, indem es die Zellproliferation und -migration hemmt.

Entzündungshemmend: This compound zeigt entzündungshemmende Eigenschaften, indem es Signalwege wie TLR2-PI3k-AKT reguliert.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. So reduziert this compound bei Herz-Kreislauf-Erkrankungen oxidativen Stress und Apoptose, indem es die endogene antioxidative Aktivität steigert und die Bildung reaktiver Sauerstoffspezies hemmt . Bei der Krebsbehandlung zielt this compound auf den TLR2-PI3k-AKT-Signalweg, um die Zellproliferation und -migration zu hemmen .

Wirkmechanismus

Target of Action

Robinin, a flavonoid, primarily targets Toll-like receptor 2 (TLR2) . TLR2 is a conserved receptor family, widely recognized for their ability to respond to pathogenic structures .

Mode of Action

This compound interacts with its primary target, TLR2, and inhibits its activity . This inhibition leads to the downregulation of the PI3k-AKT signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TLR2-PI3k-AKT signaling pathway . The inhibition of TLR2 by this compound leads to the downregulation of this pathway, which in turn affects various cellular processes .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It significantly inhibits cell proliferation and migration . This compound also attenuates the expression of α-SMA and snail, markers of Epithelial-Mesenchymal Transition (EMT), and inflammation markers IL-6 and TNF-α . Furthermore, it has been found to decrease the levels of Bcl-2, c-Myc, and cyclin-D1 and increase the levels of Bax and caspase-3 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a study on water-stressed Chrysanthemum, this compound treatment showed increased morphological performance associated with enhanced chlorophyll, carbohydrates, proline, K+, Ca+2, phenols, leaf water potential, antioxidants, and leaf water content . .

Biochemische Analyse

Biochemical Properties

Robinin interacts with various enzymes, proteins, and other biomolecules. For instance, in a study on water-stressed Chrysanthemum, this compound-treated plants showed enhanced chlorophyll, carbohydrates, proline, K+, Ca+2, phenols, leaf water potential, antioxidants, and leaf water content .

Cellular Effects

This compound has been found to significantly suppress the growth and cell proliferation and induce apoptotic activity in thyroid cancer (TC) cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For example, it has been associated with the inhibition of growth in cyanobacterial cells . It also affects gene expression and can interact with biomolecules, leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects can change in laboratory settings. For instance, in a study on Microcystis aeruginosa, this compound was associated with growth inhibition of cyanobacterial cells . Information on this compound’s stability, degradation, and long-term effects on cellular function is still being researched.

Metabolic Pathways

This compound is involved in various metabolic pathways. In the study on water-stressed Chrysanthemum, this compound was found to stimulate the accumulation of carbohydrates, K+, Ca+2, proline, and chlorophylls to achieve osmotic adjustment and maintain turgor pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Robinin can be synthesized through various methods. One common approach involves the extraction from plant sources such as Robinia pseudoacacia flowers . The process typically includes crushing the plant material, followed by extraction using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate this compound .

Industrial Production Methods

In industrial settings, this compound is often produced using supercritical carbon dioxide extraction. This method involves using carbon dioxide at high pressure and temperature to extract the compound from plant materials. This technique is preferred due to its efficiency and ability to produce high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Robinin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel umfassen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.

Vergleich Mit ähnlichen Verbindungen

Robinin ist unter den Flavonglykosiden aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

Kaempferol: Die Aglykonform von this compound, bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.

Quercetin: Ein weiteres Flavonoid mit ähnlichen antioxidativen und entzündungshemmenden Wirkungen.

Rutin: Ein Glykosid von Quercetin, bekannt für seine gefäßschützende Wirkung.

This compound zeichnet sich durch sein spezifisches Glykosylierungsmuster aus, das zu seinen einzigartigen biologischen Aktivitäten beiträgt.

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFASEPMJYRQBW-HKWQTAEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301-19-9 | |

| Record name | Robinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROBININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RT1VGM60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.